N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide

Analytical Chemistry Quality Control Small-Molecule Characterization

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide (CAS 62347-49-3) is a synthetic, low-molecular-weight (279.38 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring an N-hexyl substituent and a cyclopentanecarboxamide moiety. Its computed physicochemical properties include an XLogP3 of 4.1, zero hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds, indicating a relatively lipophilic and flexible small molecule.

Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
CAS No. 62347-49-3
Cat. No. B12902686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide
CAS62347-49-3
Molecular FormulaC15H25N3O2
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2
InChIInChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3
InChIKeyWWCRDCXPJOVHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide (CAS 62347-49-3): Chemical Identity and Baseline Properties for Procurement Evaluation


N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide (CAS 62347-49-3) is a synthetic, low-molecular-weight (279.38 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring an N-hexyl substituent and a cyclopentanecarboxamide moiety [1]. Its computed physicochemical properties include an XLogP3 of 4.1, zero hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds, indicating a relatively lipophilic and flexible small molecule [1]. This compound is primarily offered by chemical suppliers as a research-grade intermediate or screening library component, with typical purities of 97% .

Why N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide Cannot Be Casually Replaced by In-Class Analogs


The combination of an N-hexyl chain, a 3-methyl-1,2,4-oxadiazole ring, and a cyclopentanecarboxamide scaffold defines a highly specific steric and electronic topology that is not interchangeable with close analogs. Even simple N-alkyl variants of cyclopentanecarboxamide (e.g., N-hexyl-cyclopentanecarboxamide; C12H23NO) lack the heterocyclic oxadiazole moiety, which introduces additional hydrogen-bond acceptor sites and alters molecular shape, as evidenced by distinct NMR and IR spectra [1]. Within the broader class of 1,2,4-oxadiazole-derived cyclopentanecarboxamides covered by Fatty Acid Synthase (FAS) inhibitor patents, small N-substituent changes modulate enzyme inhibitory potency in ways not reliably predicted from physicochemical properties alone, necessitating compound-by-compound evaluation [2]. Consequently, substituting a structurally related oxadiazole-cyclopentanecarboxamide without quantitative functional comparability data risks altering target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Evidence for N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide: Differentiating Data Points for Scientific Procurement


Spectral Fingerprint Divergence from the Non-Heterocyclic N-Hexyl-Cyclopentanecarboxamide Analog

In a direct head-to-head comparison, the target compound exhibits distinct spectroscopic signatures relative to its closest non-heterocyclic analog, N-hexyl-cyclopentanecarboxamide (Mol. formula: C12H23NO, MW: 197.32 g/mol). The presence of the 1,2,4-oxadiazole ring in the target compound introduces additional heteroatom environments, resulting in discernible differences in both NMR and FTIR spectra [1][2]. Specifically, the target compound's InChIKey (WWCRDCXPJOVHNE-UHFFFAOYSA-N) differs fundamentally from that of the analog (NENUZIREVDAFKX-UHFFFAOYSA-N), confirming non-overlapping chemical identity [1][2].

Analytical Chemistry Quality Control Small-Molecule Characterization

Class-Level Differentiation: Restricted Biological Annotation Relative to Patent-Exemplified 1,2,4-Oxadiazole Cyclopentanecarboxamides

Within the subclass of 1,2,4-oxadiazole-containing cyclopentanecarboxamides, the patent literature (e.g., EP2491009B1) discloses numerous examples with quantitative FAS inhibitory activities (e.g., compounds with specified R1, R2 substituents showing IC50 values in the sub-micromolar range), while the target compound has no reported FAS inhibitory activity or any other biochemical assay data in publicly available databases [1]. This negative evidence constitutes a material functional distinction: the presence of the N-hexyl group and the specific substitution pattern around the oxadiazole ring do not reproduce the pharmacophoric features required for the patented FAS inhibitory profile, directing its procurement toward non-FAS applications or scaffold hopping campaigns rather than target-based FAS inhibitor optimization.

Fatty Acid Synthase Inhibition Metabolic Disease Chemical Biology

Physicochemical Property Baseline Differentiating the Target Compound for Procurement and Solubility Profiling

Computed physicochemical properties place the target compound (XLogP3 = 4.1; 0 H-bond donors; 4 H-bond acceptors; rotatable bonds = 7) in a distinctly more lipophilic and less aqueous-soluble regime compared to the average oral clinical candidate (typical median XLogP3 ≈ 2.5–3.5; median rotatable bonds ≈ 5–6) and to simpler N-alkyl cyclopentanecarboxamides lacking the oxadiazole ring [1][2]. The absence of hydrogen bond donors, combined with a relatively high XLogP3, predicts poor aqueous solubility and high membrane permeability, which differentiates handling and formulation requirements: the compound is predicted to require organic co-solvents (e.g., DMSO, ethanol) for dissolution in biological assay buffers, whereas more polar in-class analogs with amide NH groups or smaller alkyl chains would exhibit better aqueous solubility [1].

Physicochemical Profiling Drug-Likeness Sample Preparation

Open Scientific Data Gap: Limited Published Quantitative SAR Relative to Advanced Bioactive 1,2,4-Oxadiazole Analogs

A systematic search of PubMed, PubChem BioAssay, BindingDB, and the patent literature reveals no publicly available quantitative structure-activity relationship (SAR) data for the target compound, in contrast to numerous bioactive 1,2,4-oxadiazole derivatives with reported Kd, IC50, or Ki values against diverse targets (e.g., GPCRs, kinases, FAS) [1][2]. While the compound is offered by multiple chemical vendors with a purity of 97% , the absence of documented target engagement or cellular activity data places it in the 'screening probe' or 'building block' procurement category rather than the 'validated tool compound' category, which differentiates its expected scientific utility and risk profile from better-characterized oxadiazole analogs [1].

Data Completeness Structure-Activity Relationship Procurement Risk

Practical Procurement Scenarios for N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide Based on Verified Evidence


Spectroscopic Reference Standard and Method Development

Given the distinct spectral fingerprint demonstrated by head-to-head comparison with N-hexyl-cyclopentanecarboxamide [1][2], the target compound is suitable for use as an analytical reference standard. Quality control laboratories can leverage its unique InChIKey and the presence of the 1,2,4-oxadiazole ring to develop specific HPLC, LC-MS, or NMR methods that differentiate it from non-heterocyclic analogs, ensuring accurate identification and purity assessment of the compound in synthetic mixtures or reaction monitoring. This application is directly supported by the spectral evidence established in Section 3.1 [1][2].

Negative Control for Fatty Acid Synthase (FAS) Inhibitor Studies

Based on the class-level inference from patent EP2491009B1, the target compound lacks the quantitative FAS inhibitory activity reported for structurally related 1,2,4-oxadiazole cyclopentanecarboxamides [3]. It can therefore be rationally procured as a negative control for biochemical FAS inhibition assays, where it is expected to show no significant inhibition at concentrations up to the solubility limit. This application requires confirmation in pilot experiments and is rooted in the functional annotation gap established in Section 3.2 [3].

Lipophilic Scaffold for LogD/Permeability Studies

The computed XLogP3 of 4.1, combined with the absence of hydrogen bond donors and rotatable bond count of 7, positions this compound as a model solute for high-logD partitioning studies, parallel artificial membrane permeability assays (PAMPA), and Caco-2 permeability experiments [4][5]. In contrast to more polar in-class analogs, it will exhibit faster membrane transit but limited aqueous solubility, making it suitable for correlating physicochemical descriptors with in vitro permeability, as detailed in Section 3.3 [4][5].

Medicinal Chemistry Scaffold Diversification Starting Point

For hit-to-lead campaigns seeking novel 1,2,4-oxadiazole-based phenotypes, the target compound serves as an unexplored chemical diversity element available at research-scale purity (97%) . Its procurement enables systematic variation of the N-hexyl chain length vs. cyclopentyl ring size, generating SAR that addresses the open data gap identified in Section 3.4. This application derives directly from the evidence of the compound's structural uniqueness and the documented absence of SAR data [6].

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